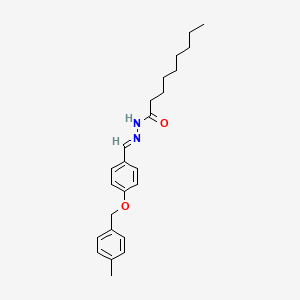![molecular formula C19H21N5O2S B12019001 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide CAS No. 763114-89-2](/img/structure/B12019001.png)
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-amino-5-(3-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(2,6-dimetilfenil)acetamida es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Este compuesto se caracteriza por la presencia de un anillo de triazol, un grupo metoxifenil y una porción de acetamida dimetilfenil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{[4-amino-5-(3-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(2,6-dimetilfenil)acetamida típicamente implica múltiples pasos. Los materiales de partida a menudo incluyen 3-metoxifenil hidrazina y ácido 2,6-dimetilfenil acético. El proceso de síntesis generalmente sigue estos pasos:
Formación del Anillo de Triazol: La reacción entre 3-metoxifenil hidrazina y un derivado de ácido carboxílico adecuado conduce a la formación del anillo de triazol.
Formación de Tioéter:
Formación de Acetamida: El paso final implica la acilación del derivado de triazol con ácido 2,6-dimetilfenil acético para formar el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Esto incluye controlar la temperatura, el pH y el tiempo de reacción, así como utilizar catalizadores para mejorar la velocidad de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{[4-amino-5-(3-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(2,6-dimetilfenil)acetamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas o alcoholes.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos o los agentes alquilantes se utilizan en condiciones controladas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
2-{[4-amino-5-(3-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(2,6-dimetilfenil)acetamida tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-amino-5-(3-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(2,6-dimetilfenil)acetamida implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Las vías exactas y los objetivos moleculares son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-{[4-amino-5-(3-metoxifenil)-1,2,4-triazol-3-il]sulfanil}-N-(4-etoxifenil)acetamida
- 2-{[4-amino-5-(3-metoxifenil)-1,2,4-triazol-3-il]sulfanil}-N-(4-fluorofenil)acetamida
Singularidad
La singularidad de 2-{[4-amino-5-(3-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(2,6-dimetilfenil)acetamida radica en sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. Su combinación de un anillo de triazol con grupos metoxifenil y dimetilfenil lo convierte en un compuesto valioso para diversas aplicaciones.
Este artículo detallado proporciona una visión general completa de 2-{[4-amino-5-(3-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(2,6-dimetilfenil)acetamida, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Número CAS |
763114-89-2 |
|---|---|
Fórmula molecular |
C19H21N5O2S |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O2S/c1-12-6-4-7-13(2)17(12)21-16(25)11-27-19-23-22-18(24(19)20)14-8-5-9-15(10-14)26-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
Clave InChI |
SEYMVYZYJMVISM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12018958.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12018963.png)


![N-(1,3-benzodioxol-5-yl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12018986.png)

![5-(4-Tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018999.png)
![[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12019008.png)

